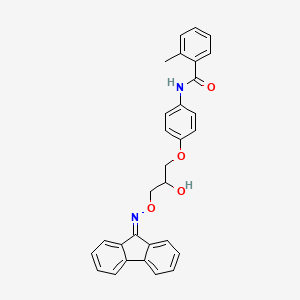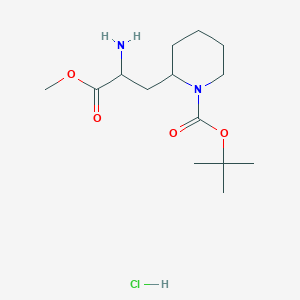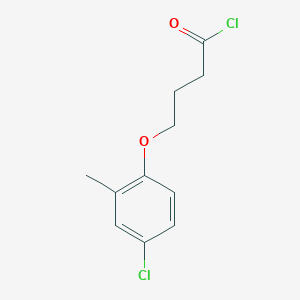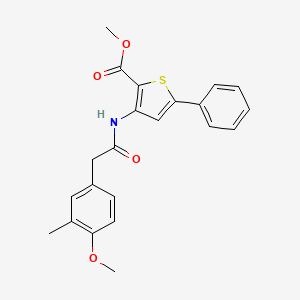![molecular formula C17H14N2O2 B2888478 (E)-3-(1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 1448140-44-0](/img/structure/B2888478.png)
(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one, also known as BIMP, is a synthetic compound that has gained significant attention in the field of scientific research. BIMP belongs to the class of chalcones, which are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Applications De Recherche Scientifique
Corrosion Inhibition
Benzimidazole derivatives have been recognized for their corrosion inhibition properties. Specifically, compounds with methoxyphenyl groups have demonstrated significant corrosion inhibition efficacy. One study highlights the synthesis of imidazole derivatives using microwave irradiation, noting their excellent yields and safe reaction profiles. These derivatives, particularly those bearing hydroxyl, amino, and methoxy groups, showed up to 96% corrosion inhibition efficiency on mild steel in acidic solutions. This efficiency is attributed to strong adsorption following the Langmuir model and mixed-type adsorption, suggesting applications in corrosion protection technologies (Prashanth et al., 2021).
Anticancer and Antioxidant Properties
Benzimidazole-based Schiff base copper(II) complexes have been synthesized and shown to exhibit significant cytotoxic effects against various cancer cell lines, including human lung, breast, and cervical cancers. These compounds interact with DNA through an intercalative mode, highlighting their potential as therapeutic agents in cancer treatment. The study suggests that these compounds' binding affinity and antiproliferative efficacy are influenced by the N-alkyl substituent size, offering insights into designing more effective anticancer drugs (Paul et al., 2015).
Antimicrobial Activity
Another area of application for benzimidazole derivatives is in antimicrobial activity. Compounds synthesized from methoxyphenyl and benzimidazole groups have shown significant in-vitro antibacterial and antifungal activities. The study illustrates the potential of these compounds in developing new antimicrobial agents, which could be crucial in addressing antibiotic resistance issues (Khanage et al., 2020).
Photophysical Properties
Benzimidazole derivatives also exhibit interesting photophysical properties, making them suitable for applications in material science, particularly in the development of fluorescent materials and electrophosphorescent devices. Their ability to emit in the blue and green regions indicates their potential use in optoelectronic devices and fluorescent markers in biological research (Padalkar et al., 2015).
Propriétés
IUPAC Name |
(E)-3-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-13-6-4-5-12(11-13)16(20)9-10-17-18-14-7-2-3-8-15(14)19-17/h2-11H,1H3,(H,18,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXAGDYAAOJIDF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2888410.png)
![3-[[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2888411.png)


![2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2888416.png)
![benzo[d]thiazol-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2888417.png)
![2,3,3A,4,5,6-hexahydro-1H-benzo[de]isoquinoline hydrochloride](/img/structure/B2888418.png)